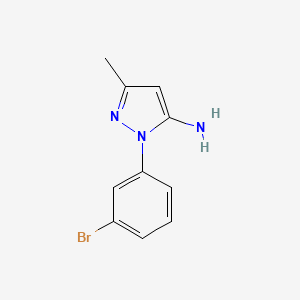
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol is a chemical compound with the CAS Number: 1597366-54-5 . It has a molecular weight of 189.32 . The IUPAC name for this compound is 1-(2,2-dimethylthiomorpholino)propan-2-ol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol is 1S/C9H19NOS/c1-8(11)6-10-4-5-12-9(2,3)7-10/h8,11H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol is a liquid at room temperature . It has a molecular weight of 189.32 . The compound should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of tertiary amines, similar in structure to 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol, is in the field of corrosion inhibition. Research shows that compounds like 1,3-di-morpholin-4-yl-propan-2-ol have been synthesized and evaluated for their effectiveness in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors by forming a protective layer on the metal surface, retarding the anodic dissolution of iron. The inhibitive performance of these compounds improves with concentration, demonstrating significant efficiency in corrosion prevention under thin electrolyte layers. This application is critical in industries where metal longevity and integrity are paramount, such as in construction and manufacturing (Gao, Liang, & Wang, 2007).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of morpholin-4-yl compounds are extensively researched for their therapeutic potentials. For instance, compounds with morpholin-4-yl groups have been identified as potent neurokinin-1 receptor antagonists, showing promise in pre-clinical tests relevant to emesis and depression. Such compounds are designed for both intravenous and oral administration, highlighting the versatility and importance of this chemical scaffold in drug development. This underscores the compound's potential in contributing to the development of new therapeutic agents (Harrison et al., 2001).
Materials Science
Compounds structurally related to 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol are also explored in materials science. For example, the synthesis and characterization of morpholinomethyl-triazoloquinazolinones highlight the compound's relevance in developing new materials with potential applications in various fields. These materials' unique structural and vibrational properties are studied through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into their potential industrial applications (Sun et al., 2021).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-8(11)6-10-4-5-12-9(2,3)7-10/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLCAQYWAONLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCSC(C1)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol | |
CAS RN |
1597366-54-5 |
Source


|
| Record name | 1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

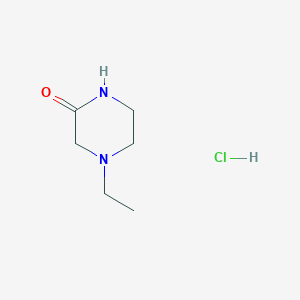

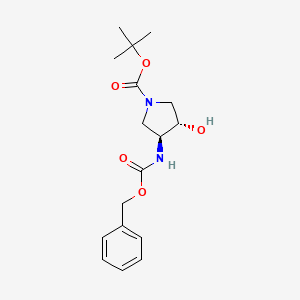
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)
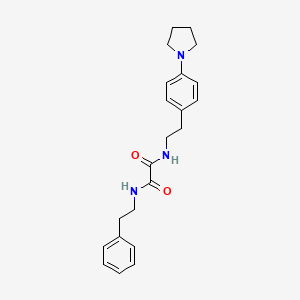
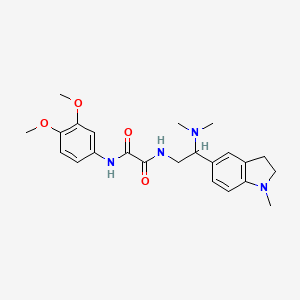

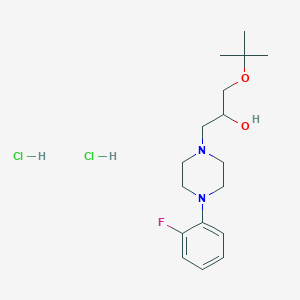
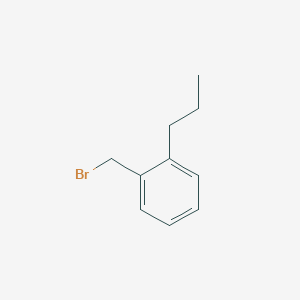
![N-[2-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2654703.png)

